Cholyl-fbal
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Overview
Description
Cholyl-fbal is a bile acid derivative that has gained significant attention in recent years due to its potential in scientific research applications.
Mechanism of Action
Cholyl-fbal acts as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid metabolism. Activation of FXR by cholyl-fbal leads to the suppression of bile acid synthesis and the promotion of bile acid excretion.
Biochemical and Physiological Effects:
Cholyl-fbal has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the prevention of liver damage, and the inhibition of cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of cholyl-fbal for lab experiments is its ability to mimic the physiological conditions of bile acid metabolism. However, its limited solubility in aqueous solutions can be a challenge for some experiments. Additionally, the high cost of cholyl-fbal can be a limitation for some research groups.
Future Directions
There are several future directions for the use of cholyl-fbal in scientific research. One potential area of focus is the development of cholyl-fbal-based drug delivery systems for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of cholyl-fbal and its potential as a therapeutic agent. Finally, the development of more cost-effective synthesis methods for cholyl-fbal could make it more accessible for research groups.
In conclusion, cholyl-fbal is a promising compound for scientific research applications due to its ability to mimic the physiological conditions of bile acid metabolism and its potential as a drug delivery system. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Cholyl-fbal is synthesized by the reaction of cholic acid with fumaryl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain pure cholyl-fbal.
Scientific Research Applications
Cholyl-fbal has been used in various scientific research applications, including the study of bile acid metabolism, drug delivery, and cancer therapy. It has been shown to have potential as a drug delivery system due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
properties
CAS RN |
110501-27-4 |
---|---|
Product Name |
Cholyl-fbal |
Molecular Formula |
C27H44FNO6 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-fluoro-3-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H44FNO6/c1-14(4-7-23(33)29-13-20(28)25(34)35)17-5-6-18-24-19(12-22(32)27(17,18)3)26(2)9-8-16(30)10-15(26)11-21(24)31/h14-22,24,30-32H,4-13H2,1-3H3,(H,29,33)(H,34,35)/t14-,15+,16-,17-,18?,19?,20?,21-,22+,24?,26+,27-/m1/s1 |
InChI Key |
XPDXADLFWGSPSP-DRRSVZEQSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(C(=O)O)F)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
synonyms |
cholyl-FBAL FBAL cholate N-cholyl-2-fluoro-beta-alanine |
Origin of Product |
United States |
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